REACTION_CXSMILES
|
[Cl:1][C:2]([Cl:12])=[CH:3][CH:4]1[CH:6]([C:7]([OH:9])=[O:8])[C:5]1([CH3:11])[CH3:10].[O:13]([C:20]1[CH:21]=[C:22]([CH:25]=[CH:26][CH:27]=1)[CH:23]=O)[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1.[C-:28]#[N:29].[Na+].CS(Cl)(=O)=O>C1(C)C=CC=CC=1.CN1CCCC1=O>[Cl:1][C:2]([Cl:12])=[CH:3][CH:4]1[CH:6]([C:7]([O:9][CH:23]([C:28]#[N:29])[C:22]2[CH:25]=[CH:26][CH:27]=[C:20]([O:13][C:14]3[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=3)[CH:21]=2)=[O:8])[C:5]1([CH3:10])[CH3:11] |f:2.3|
|
Name
|
|
Quantity
|
50 mmol
|
Type
|
reactant
|
Smiles
|
ClC(=CC1C(C1C(=O)O)(C)C)Cl
|
Name
|
|
Quantity
|
9.9 g
|
Type
|
reactant
|
Smiles
|
O(C1=CC=CC=C1)C=1C=C(C=O)C=CC1
|
Name
|
|
Quantity
|
10 g
|
Type
|
solvent
|
Smiles
|
CN1C(CCC1)=O
|
Name
|
picolines
|
Quantity
|
8.5 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
2.57 g
|
Type
|
reactant
|
Smiles
|
[C-]#N.[Na+]
|
Name
|
|
Quantity
|
6.87 g
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solvent is removed
|
Name
|
|
Type
|
product
|
Smiles
|
ClC(=CC1C(C1C(=O)OC(C1=CC(=CC=C1)OC1=CC=CC=C1)C#N)(C)C)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Cl:1][C:2]([Cl:12])=[CH:3][CH:4]1[CH:6]([C:7]([OH:9])=[O:8])[C:5]1([CH3:11])[CH3:10].[O:13]([C:20]1[CH:21]=[C:22]([CH:25]=[CH:26][CH:27]=1)[CH:23]=O)[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1.[C-:28]#[N:29].[Na+].CS(Cl)(=O)=O>C1(C)C=CC=CC=1.CN1CCCC1=O>[Cl:1][C:2]([Cl:12])=[CH:3][CH:4]1[CH:6]([C:7]([O:9][CH:23]([C:28]#[N:29])[C:22]2[CH:25]=[CH:26][CH:27]=[C:20]([O:13][C:14]3[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=3)[CH:21]=2)=[O:8])[C:5]1([CH3:10])[CH3:11] |f:2.3|
|
Name
|
|
Quantity
|
50 mmol
|
Type
|
reactant
|
Smiles
|
ClC(=CC1C(C1C(=O)O)(C)C)Cl
|
Name
|
|
Quantity
|
9.9 g
|
Type
|
reactant
|
Smiles
|
O(C1=CC=CC=C1)C=1C=C(C=O)C=CC1
|
Name
|
|
Quantity
|
10 g
|
Type
|
solvent
|
Smiles
|
CN1C(CCC1)=O
|
Name
|
picolines
|
Quantity
|
8.5 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
2.57 g
|
Type
|
reactant
|
Smiles
|
[C-]#N.[Na+]
|
Name
|
|
Quantity
|
6.87 g
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solvent is removed
|
Name
|
|
Type
|
product
|
Smiles
|
ClC(=CC1C(C1C(=O)OC(C1=CC(=CC=C1)OC1=CC=CC=C1)C#N)(C)C)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |